

What is the structure of Cyclopentyl tosylate?

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Compound of Interest		
Compound Name:	Cyclopentyl tosylate	
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An In-depth Technical Guide to Cyclopentyl Tosylate

Introduction

Cyclopentyl tosylate (C₁₂H₁₆O₃S) is an organic sulfonate ester of significant interest in the fields of organic synthesis and medicinal chemistry. It is formed from cyclopentanol and p-toluenesulfonyl chloride (tosyl chloride).[1] The compound is primarily characterized by a cyclopentyl ring attached to a tosylate group. The tosylate group is an excellent leaving group, making **Cyclopentyl tosylate** a versatile alkylating agent for introducing a cyclopentyl moiety into various molecules.[1] This property is extensively leveraged in the synthesis of complex organic structures, including active pharmaceutical ingredients (APIs) and other specialty chemicals. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications.

Chemical Structure and Properties

Cyclopentyl tosylate's structure consists of a five-membered cyclopentane ring linked to the sulfur atom of a p-toluenesulfonate (tosylate) group via an ester bond. The tosylate group itself is composed of a p-tolyl group (a benzene ring substituted with a methyl group at the para position) attached to a sulfonyl group (-SO₂-).

Chemical Identification

The key identifiers for **Cyclopentyl tosylate** are summarized in the table below.



Identifier	Value	Reference
IUPAC Name	cyclopentyl 4- methylbenzenesulfonate	[2]
Synonyms	Cyclopentyl p- toluenesulfonate, p- Toluenesulfonic acid cyclopentyl ester	[2]
CAS Number	3558-06-3	[2]
Molecular Formula	C12H16O3S	[1][2]
InChIKey	ZWOQVPFVARFZSF- UHFFFAOYSA-N	[2]

Physicochemical Properties

Quantitative physical and chemical data for Cyclopentyl tosylate are presented below.

Property	Value	Reference
Molecular Weight	240.32 g/mol	[2]
Appearance	Crystalline solid (typical)	[1]
Reactivity	Acts as an alkylating agent	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **Cyclopentyl tosylate**.



Spectroscopic Technique	Characteristic Peaks	Reference
¹ H NMR	δ 7.2–7.8 ppm (protons of the tosyl group), δ 1.5–2.0 ppm (protons of the cyclopentyl group)	[1]
IR Spectroscopy	~1360 cm ⁻¹ and ~1170 cm ⁻¹ (S=O stretching of the sulfonate ester)	[1]
Mass Spectrometry	Molecular ion peak (m/z) at 260 (for C12H16O3S)	[1]

Synthesis of Cyclopentyl Tosylate

The most common and well-documented method for synthesizing **Cyclopentyl tosylate** is through the reaction of cyclopentanol with p-toluenesulfonyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of cyclopentanol attacks the electrophilic sulfur atom of the tosyl chloride.[1]

Experimental Protocol: Synthesis from Cyclopentanol

This protocol details the laboratory-scale synthesis of **Cyclopentyl tosylate**.

Materials and Reagents:

- Cyclopentanol
- p-Toluenesulfonyl chloride (p-TsCl)
- · Anhydrous pyridine or triethylamine
- Anhydrous dichloromethane or diethyl ether
- 1M Hydrochloric acid (ice-cold)
- 5% Sodium bicarbonate solution



- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Ethyl acetate
- Hexane

Equipment:

- Round-bottomed flask
- · Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for recrystallization

Procedure:

- Reaction Setup: In a round-bottomed flask, dissolve cyclopentanol (1.0 equivalent) in anhydrous dichloromethane. Cool the flask in an ice bath to 0–5°C.
- Addition of Base: Add anhydrous pyridine (2.5 equivalents) or triethylamine (3.0 equivalents) to the solution while stirring.[1]
- Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the cooled solution. Maintain the temperature between 0–5°C during the addition.
- Reaction: Allow the reaction mixture to slowly warm to room temperature (20–25°C) and stir for 4–6 hours.[1]
- Workup Quenching: After the reaction is complete, quench the excess p-TsCl by adding icecold 1M hydrochloric acid.[1]



- Workup Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
- Workup Washing: Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with brine.[1]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off
 the drying agent and concentrate the solution under reduced pressure using a rotary
 evaporator.[1]
- Purification: The resulting crude product, a crystalline solid, can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield the final product with 75– 85% isolated yield.[1]



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Workflow for the synthesis of **Cyclopentyl tosylate**.

Reactivity and Applications in Drug Development

The primary utility of **Cyclopentyl tosylate** in organic chemistry stems from the fact that the tosylate anion is a superb leaving group. The p-toluenesulfonate ion is highly stabilized by resonance, which weakens the C-O bond of the ester.

Mechanism of Action in Synthesis

In nucleophilic substitution (S_n2) and elimination (E2) reactions, **Cyclopentyl tosylate** serves as an excellent electrophile.[1] A nucleophile can attack the carbon atom bonded to the tosylate group, displacing the tosylate and forming a new bond. This mechanism is fundamental to its role as an alkylating agent for introducing the cyclopentyl group.[1]

Role in Drug Development



Cyclopentyl tosylate is not typically an active pharmaceutical ingredient itself but rather a key intermediate in the synthesis of more complex molecules. The cyclopentyl moiety is present in a number of therapeutic agents, and **Cyclopentyl tosylate** provides a reliable method for its incorporation. Its use allows for the construction of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, which is crucial when dealing with sensitive functional groups in multi-step syntheses of drug candidates.

Conclusion

Cyclopentyl tosylate is a valuable and versatile reagent in modern organic synthesis. Its well-defined structure, characterized by a reactive tosylate leaving group attached to a cyclopentyl ring, makes it an ideal precursor for a wide range of chemical transformations. The straightforward and high-yielding synthesis protocol further enhances its utility for researchers and professionals in the field of drug development and fine chemical manufacturing. A thorough understanding of its properties and reactivity is essential for its effective application in the synthesis of novel and complex molecular architectures.

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